5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride
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Overview
Description
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is a synthetic organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(dimethylamino)aniline to form the corresponding diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1,3,4-thiadiazolium chloride in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Introduction of Diisopropylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous medium or thiolate ions in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiadiazolium compounds.
Scientific Research Applications
5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed as a staining agent for biological specimens, aiding in the visualization of cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its azo and thiadiazolium groups.
Pathways Involved: It can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of the thiadiazolium ring.
5-((4-(Dimethylamino)phenyl)imino)-8(5H)-quinolinone: Contains a quinolinone ring instead of the thiadiazolium ring.
Uniqueness
Structural Features: The presence of both the thiadiazolium ring and the azo group makes 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride unique compared to other similar compounds.
Chemical Reactivity:
Properties
CAS No. |
81921-84-8 |
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Molecular Formula |
C17H27ClN6S |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;chloride |
InChI |
InChI=1S/C17H27N6S.ClH/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;/h8-13H,1-7H3;1H/q+1;/p-1 |
InChI Key |
JHYFBHDSJIWJDE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.[Cl-] |
Origin of Product |
United States |
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